molecular formula C16H14O5 B11105002 4-Formyl-2-methoxyphenyl 3-methoxybenzoate

4-Formyl-2-methoxyphenyl 3-methoxybenzoate

Cat. No.: B11105002
M. Wt: 286.28 g/mol
InChI Key: ITOJLRGRBSNCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-2-methoxyphenyl 3-methoxybenzoate is an organic compound with a complex structure, combining a formyl group, a methoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 3-methoxybenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 3-methoxybenzoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and often requires a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion. The reaction is generally carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Formyl-2-methoxyphenyl 3-methoxybenzoic acid.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3-methoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The formyl and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl 3-methoxybenzoate is unique due to the presence of both formyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-methoxybenzoate

InChI

InChI=1S/C16H14O5/c1-19-13-5-3-4-12(9-13)16(18)21-14-7-6-11(10-17)8-15(14)20-2/h3-10H,1-2H3

InChI Key

ITOJLRGRBSNCST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.